2,3,4-Trichloro-6-fluoroquinoline
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Overview
Description
2,3,4-Trichloro-6-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct fluorination and chlorination of quinoline using appropriate halogenating agents. For instance, the reaction of 2,3,4,5-tetrafluoroaniline with acrolein, crotonic aldehyde, or methylvinylketone can yield various fluorinated quinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium borohydride and other nucleophiles can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed in these reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinolone derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
2,3,4-Trichloro-6-fluoroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-6-fluoroquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2,3,4,5-Tetrafluoroquinoline
- 2,3,4-Trichloroquinoline
- 6-Fluoroquinoline
Comparison: 2,3,4-Trichloro-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The combination of these halogens provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C9H3Cl3FN |
---|---|
Molecular Weight |
250.5 g/mol |
IUPAC Name |
2,3,4-trichloro-6-fluoroquinoline |
InChI |
InChI=1S/C9H3Cl3FN/c10-7-5-3-4(13)1-2-6(5)14-9(12)8(7)11/h1-3H |
InChI Key |
FXGKMGXKGAXZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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